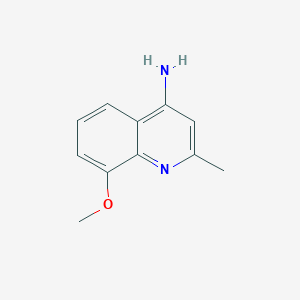

4-Amino-8-methoxy-2-methylquinoline

描述

4-Amino-8-methoxy-2-methylquinoline is a heterocyclic aromatic compound with the molecular formula C11H12N2O. It is a derivative of quinoline, which is known for its versatile applications in industrial and synthetic organic chemistry. This compound is of significant interest due to its potential biological and pharmaceutical activities .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-8-methoxy-2-methylquinoline can be achieved through various methods. . These methods typically involve the use of glycerol and sulfuric acid or a separately prepared α,β-unsaturated carbonyl compound like crotonaldehyde.

Industrial Production Methods: Industrial production of this compound may involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols. These methods are designed to optimize yield and minimize environmental impact .

化学反应分析

Types of Reactions: 4-Amino-8-methoxy-2-methylquinoline undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

科学研究应用

Antimalarial Activity

4-Amino-8-methoxy-2-methylquinoline derivatives have shown promise as antimalarial agents. For instance, compounds related to this structure have been evaluated for their efficacy against Plasmodium species. The mechanism often involves interference with the parasite's metabolic pathways, similar to that of primaquine, which is a well-known antimalarial drug .

Anticancer Potential

Research indicates that this compound may inhibit certain enzymes involved in cancer progression. Its ability to interfere with DNA replication and enzyme activity positions it as a candidate for developing anticancer therapies. Studies have demonstrated that quinoline derivatives can exhibit cytotoxic effects against various cancer cell lines .

Neuroprotective Effects

The compound's derivatives have been explored for neuroprotective properties, particularly in the context of Alzheimer's disease. Some studies suggest that these compounds may act as metal ion chelators, which could help mitigate the aggregation of amyloid-beta peptides in neuronal tissues .

Industrial Applications

This compound is also utilized in industrial settings, particularly in the production of dyes and pigments. Its unique chemical structure allows it to serve as a building block for synthesizing more complex organic compounds used in various applications.

Case Study 1: Antimalarial Efficacy

A study evaluated the antimalarial activity of various derivatives of 4-aminoquinolines against Plasmodium falciparum. The results indicated that specific modifications to the quinoline structure enhanced efficacy and reduced toxicity compared to traditional antimalarials like chloroquine .

Case Study 2: Neuroprotective Mechanisms

Research investigating the neuroprotective effects of 4-aminoquinoline derivatives found that certain compounds could significantly reduce oxidative stress markers in neuronal cells exposed to amyloid-beta peptides. This suggests potential therapeutic applications in Alzheimer's disease treatment .

作用机制

The mechanism of action of 4-Amino-8-methoxy-2-methylquinoline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with DNA replication in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

相似化合物的比较

- 4-Amino-2-methylquinoline

- 8-Methoxyquinoline

- 2-Methyl-4-quinolinamine

Comparison: 4-Amino-8-methoxy-2-methylquinoline is unique due to the presence of both an amino group and a methoxy group on the quinoline ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds. For example, the methoxy group can influence the electron density of the ring, affecting its reactivity in substitution reactions .

生物活性

4-Amino-8-methoxy-2-methylquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a fused ring structure that includes nitrogen atoms. Its chemical formula is and it features both an amino group and a methoxy group, which contribute to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can influence several biochemical pathways, including:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in disease processes, particularly in cancer and infectious diseases.

- DNA Interference : It may disrupt DNA replication in cancer cells, leading to cell death.

- Metal Ion Chelation : Similar to other quinoline derivatives, it can chelate metal ions, which may play a role in its neuroprotective effects against diseases like Alzheimer’s .

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated its efficacy against MDA-MB 468 and MCF-7 breast cancer cell lines, where it outperformed traditional chemotherapeutic agents like chloroquine .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|

| MDA-MB 468 | 10 | Chloroquine | 15 |

| MCF-7 | 12 | Amodiaquine | 20 |

Antimalarial Activity

The compound shares structural similarities with well-known antimalarial drugs like chloroquine. Its mechanism involves interference with the heme detoxification pathway in Plasmodium species, making it a candidate for further development as an antimalarial agent .

Neuroprotective Effects

In addition to its anticancer and antimalarial properties, this compound has been investigated for its neuroprotective effects. It has demonstrated the ability to inhibit amyloid-beta aggregation, which is crucial in the context of Alzheimer's disease .

Table 2: Inhibition of Amyloid-Beta Aggregation

| Compound | Inhibition Rate (%) at 10 µM |

|---|---|

| This compound | 41.4 |

| Control (no treatment) | 0 |

Case Studies and Research Findings

- Cytotoxicity Evaluation : A study synthesized several derivatives based on the 4-aminoquinoline scaffold and evaluated their cytotoxicity. The results indicated that modifications to the quinoline structure could enhance anticancer activity significantly .

- Metal Ion Modulation : Research on metal ion chelating properties revealed that compounds similar to this compound can effectively modulate metal ions associated with neurodegenerative diseases, suggesting potential therapeutic applications in treating conditions like Alzheimer’s .

- Comparative Studies : Comparative studies with other quinoline derivatives highlighted the unique biological profile of this compound, particularly its balance between anticancer efficacy and lower cytotoxicity towards normal cells compared to traditional chemotherapeutics .

属性

IUPAC Name |

8-methoxy-2-methylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7-6-9(12)8-4-3-5-10(14-2)11(8)13-7/h3-6H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFHHZADQRAEVQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589059 | |

| Record name | 8-Methoxy-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

657391-86-1 | |

| Record name | 8-Methoxy-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。